- Flexible Zirconium MOFs as Bromine-Nanocontainers for Bromination Reactions under Ambient Conditions, Angewandte Chemie, 2017, 56(46), 14622-14626
Cas no 95970-05-1 (2,6-Dibromo-4-methoxyaniline)
2,6-Dibromo-4-methoxyaniline structure
Product Name:2,6-Dibromo-4-methoxyaniline
N.o CAS:95970-05-1
MF:C7H7Br2NO
MW:280.944580316544
MDL:MFCD06654495
CID:828880
PubChem ID:542895
Update Time:2025-11-02
2,6-Dibromo-4-methoxyaniline Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6-Dibromo-4-methoxyaniline
- 2,6-dibromo-4-methoxyBenzenamine
- 2,6-dibromo-4-methoxyphenylamine
- Aniline,2,6-dibromo-4-methoxy
- Benzenamine,2,6-dibromo-4-methoxy
- 2,6-Dibromo-p-anisidine
- Benzenamine, 2,6-dibromo-4-methoxy-
- JIZVMILRYBKPFN-UHFFFAOYSA-N
- AK137905
- AMBZ0291
- 2,6-Dibromo-4-methoxyaniline #
- Aniline, 2,6-dibromo-4-methoxy-
- SBB007585
- Benzenamine, 2,6-dibromo-4-methoxy
- MB03851
- FCH1331737
- ST059641
- 2,6-DIBROMO-4-METHOXY-PHENYLAMINE
- AX8259473
- AB0
- 2,6-Dibromo-4-methoxybenzenamine (ACI)
- p-Anisidine, 2,6-dibromo- (6CI)
- AB11082
- DS-5911
- SCHEMBL666672
- CS-W006531
- AKOS015968770
- BCP32303
- 95970-05-1
- MFCD06654495
- EN300-116298
- VDA97005
- DTXSID10337470
- Z2768168080
- DB-080385
- 2,6-Dibromo-p-anisidine;Benzenamine, 2,6-dibromo-4-methoxy-
-
- MDL: MFCD06654495
- Inchi: 1S/C7H7Br2NO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
- Chave InChI: JIZVMILRYBKPFN-UHFFFAOYSA-N
- SMILES: BrC1C(N)=C(Br)C=C(OC)C=1
Propriedades Computadas
- Massa Exacta: 278.88900
- Massa monoisotópica: 278.88944g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 122
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.2
- XLogP3: 2.6
Propriedades Experimentais
- Densidade: 1.897
- Ponto de Fusão: 81-83 ºC
- PSA: 35.25000
- LogP: 3.38360
2,6-Dibromo-4-methoxyaniline Dados aduaneiros
- CÓDIGO SH:2922299090
- Dados aduaneiros:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Dibromo-4-methoxyaniline Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-1g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 1g |
1040.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-5g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 5g |
3899.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-250mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 250mg |
555CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC678-50mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 98% | 50mg |
146.0CNY | 2021-07-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D826513-1g |
2,6-dibromo-4-methoxybenzenamine |
95970-05-1 | ≥95% | 1g |
988.20 | 2021-05-17 | |
| TRC | B426293-50mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426293-100mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426293-500mg |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Chemenu | CM118754-1g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 95%+ | 1g |
$158 | 2024-07-18 | |
| Chemenu | CM118754-5g |
2,6-Dibromo-4-methoxyaniline |
95970-05-1 | 95%+ | 5g |
$445 | 2024-07-18 |
2,6-Dibromo-4-methoxyaniline Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: 2182610-96-2 Solvents: Methanol , Dichloromethane ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Calcium carbonate , Benzyltrimethylammonium tribromide Solvents: Methanol , Dichloromethane ; 2 h, 18 °C
Referência
- Convergent Total Syntheses of the Amaryllidaceae Alkaloids Lycoranine A, Lycoranine B, and 2-Methoxypratosine, Journal of Organic Chemistry, 2013, 78(10), 5103-5109
Método de produção 3
Condições de reacção
1.1 Reagents: Bromine Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C; 3.75 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide , Sodium bisulfite Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate , Sodium hydroxide , Sodium bisulfite Solvents: Water ; neutralized
Referência
- Molecular spoked wheels: Synthesis and self-assembly studies on rigid nanoscale 2D objects, Chemistry - A European Journal, 2013, 19(14), 4480-4495
Método de produção 4
Condições de reacção
1.1 Reagents: Calcium carbonate , Benzyltrimethylammonium tribromide Solvents: Methanol , Dichloromethane ; 1 h, rt
Referência
- Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Methanol , Dichloromethane ; 40 min, rt
Referência
- Multi-responsive metal-organic lantern cages in solution, Chemical Communications (Cambridge, 2015, 51(24), 5077-5080
Método de produção 6
Condições de reacção
1.1 Reagents: Bromine Solvents: Methanol , Dichloromethane ; rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Enantioposition-Selective Copper-Catalyzed Azide-Alkyne Cycloaddition for Construction of Chiral Biaryl Derivatives, Organic Letters, 2014, 16(22), 5866-5869
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol , Tetrahydrofuran ; 12 h, 15 psi, 25 °C
Referência
- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Preparation of pyridopyrimidine-based KRAS G12D inhibitors, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; cooled; 20 - 25 °C; 1 h, rt
Referência
- Features of molecular bromination of aromatic amines, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27
Método de produção 10
Condições de reacção
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 20 - 25 °C; 1 h, rt
Referência
- Effect of structural factors and solvent nature in bromination of anilines, Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576
Método de produção 11
Condições de reacção
1.1 Reagents: Calcium carbonate Solvents: Methanol , Dichloromethane
Referência
- Halogenation using quaternary ammonium polyhalides. VI. Bromination of aromatic amines by use of benzyltrimethylammonium tribromide, Bulletin of the Chemical Society of Japan, 1988, 61(2), 597-9
Método de produção 12
Condições de reacção
1.1 Reagents: Bromine Solvents: Methanol , Dichloromethane ; 30 min, 0 °C; overnight, 0 °C
Referência
- From Zn(II) to Cu(II) framework via single-crystal to single-crystal metathesis with superior gas uptake and heterogeneous catalytic properties, Inorganica Chimica Acta, 2018, 482, 925-934
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; 30 min, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; rt; 18 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium carbonate Solvents: Tetrahydrofuran , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; rt; 18 h, rt
1.3 Reagents: Sodium bicarbonate , Sodium carbonate Solvents: Tetrahydrofuran , Water
Referência
- Preparation of novel aminoazaheterocyclic carboxamides useful in the treatment of hyperproliferative diseases, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
Referência
- Halogenation using quaternary ammonium polyhalides. XVI. Bromination of aromatic amines by use of benzyltrimethylammonium chlorobromate(1-), Technology Reports of the Yamaguchi University, 1988, 4(2), 139-43
Método de produção 15
Condições de reacção
1.1 Reagents: Calcium carbonate , Benzyltrimethylammonium tribromide Solvents: Methanol , Dichloromethane ; 2 h, rt
Referência
- Ligand Electronic Effects on Late Transition Metal Polymerization Catalysts, Organometallics, 2005, 24(6), 1145-1155
Método de produção 16
Condições de reacção
1.1 Reagents: Calcium carbonate , Benzenemethanaminium, N,N,N-triethyl-, (tribromide) (1:1) Solvents: Methanol , Dichloromethane ; 4.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referência
- 2D Networks of Rhombic-Shaped Fused Dehydrobenzo[12]annulenes: Structural Variations under Concentration Control, Journal of the American Chemical Society, 2009, 131(48), 17583-17590
Método de produção 17
Condições de reacção
1.1 Reagents: Bromine Solvents: Methanol , Dichloromethane ; 0 °C; 1 h, 0 °C; 3 h, rt; 2 h, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; basified, rt
Referência
- Synthesis of Indole-, Benzo[b]thiophene-, and Benzo[b]selenophene-Based Analogues of the Resveratrol Dimers Viniferifuran and (±)-Dehydroampelopsin B, Organic Letters, 2018, 20(21), 6650-6654
Método de produção 18
Condições de reacção
1.1 Catalysts: Benzyltrimethylammonium tribromide
Referência
- Benzyltrimethylammonium tribromide, Yuki Gosei Kagaku Kyokaishi, 1988, 46(10), 986-9
Método de produção 19
Condições de reacção
Referência
- Preparation of phenylnaphthalenols and related compounds as (17)β-hydroxy steroid dehydrogenase inhibitors, Germany, , ,
Método de produção 20
Condições de reacção
Referência
- Study of bromination of aromatic amines by bromine-supported resin, Hubei Daxue Xuebao, 1999, 21(1), 64-66
2,6-Dibromo-4-methoxyaniline Raw materials
2,6-Dibromo-4-methoxyaniline Preparation Products
2,6-Dibromo-4-methoxyaniline Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:95970-05-1)2,6-Dibromo-4-methoxyaniline
Número da Ordem:A846714
Estado das existências:in Stock
Quantidade:10g/25g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:11
Preço ($):689.0/1378.0/404.0
E- mail:sales@amadischem.com
2,6-Dibromo-4-methoxyaniline Literatura Relacionada
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
95970-05-1 (2,6-Dibromo-4-methoxyaniline) Produtos relacionados
- 59557-92-5(2-Bromo-5-methoxyaniline)
- 61381-89-3(Benzenamine, 4,4'-oxybis[2-bromo-)
- 129968-11-2(2-Bromo-5-methoxyaniline hydrochloride)
- 16791-41-6(2-Bromo-4,5-dimethoxyaniline)
- 61381-91-7(Benzenamine,4,4'-oxybis[2,6-dibromo-)
- 61381-90-6(Benzenamine, 4-(4-amino-3-bromophenoxy)-2,6-dibromo-)
- 88149-47-7(2,4-Dibromo-6-methoxyaniline)
- 32338-02-6(2-Bromo-4-methoxyaniline)
- 61381-88-2(Benzenamine, 4-(4-aminophenoxy)-2-bromo-)
- 88149-51-3(Benzenamine, 2,6-dibromo-4-phenoxy-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95970-05-1)2,6-Dibromo-4-methoxyaniline
Pureza:99%/99%/99%
Quantidade:10g/25g/5g
Preço ($):689.0/1378.0/404.0